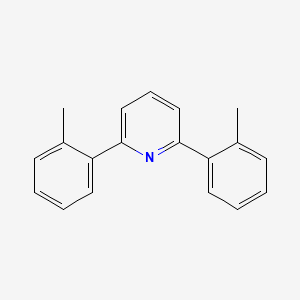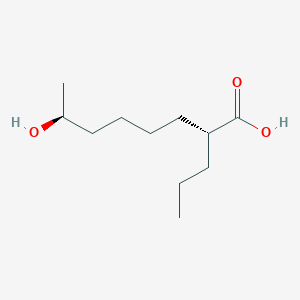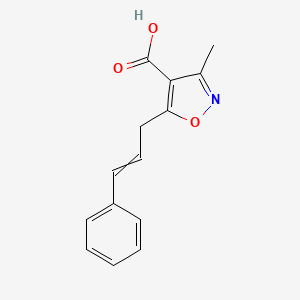
Methanesulfonic acid, trifluoro-, 2-(2-methylpropyl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, trifluoro-, 2-(2-methylpropyl)phenyl ester is a chemical compound known for its unique properties and applications in various fields. This compound is an ester derivative of methanesulfonic acid, which is a strong acid commonly used in organic synthesis and industrial applications. The trifluoromethyl group and the phenyl ester moiety contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 2-(2-methylpropyl)phenyl ester typically involves the esterification of methanesulfonic acid with the corresponding alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, 2-(2-methylpropyl)phenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield methanesulfonic acid and the corresponding alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Hydrolysis: Methanesulfonic acid and the corresponding alcohol.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 2-(2-methylpropyl)phenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 2-(2-methylpropyl)phenyl ester involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The ester moiety can undergo hydrolysis, releasing methanesulfonic acid, which can act as a strong acid catalyst in biochemical reactions.
Comparison with Similar Compounds
Methanesulfonic acid, trifluoro-, 2-(2-methylpropyl)phenyl ester can be compared with other similar compounds, such as:
- Methanesulfonic acid, trifluoro-, 3-amino-2-[(1,1-dimethylethyl)dimethylsilyl]phenyl ester .
- Methanesulfonic acid, trifluoro-, 2-methoxy-6-(trimethylsilyl)phenyl ester .
- Methanesulfonic acid, trifluoro-, 2-cyanophenyl ester .
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical behavior and applications. The unique combination of the trifluoromethyl group and the 2-(2-methylpropyl)phenyl ester moiety in this compound contributes to its distinct properties and reactivity.
Properties
CAS No. |
675855-59-1 |
|---|---|
Molecular Formula |
C11H13F3O3S |
Molecular Weight |
282.28 g/mol |
IUPAC Name |
[2-(2-methylpropyl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C11H13F3O3S/c1-8(2)7-9-5-3-4-6-10(9)17-18(15,16)11(12,13)14/h3-6,8H,7H2,1-2H3 |
InChI Key |
RVUQGBXAESRIRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=CC=C1OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


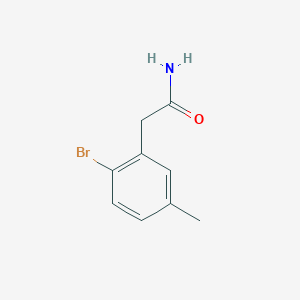
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal](/img/structure/B12538542.png)
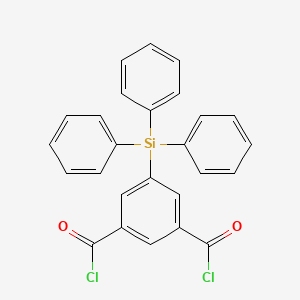

![(2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone]](/img/structure/B12538557.png)

![[Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12538576.png)


![6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538592.png)
